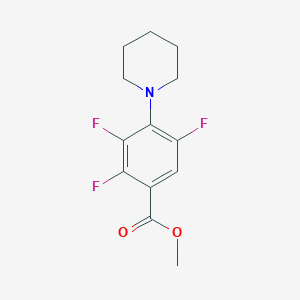
Methyl 2,3,5-trifluoro-4-piperidin-1-ylbenzoate
Übersicht
Beschreibung
Methyl 2,3,5-trifluoro-4-piperidin-1-ylbenzoate is a useful research compound. Its molecular formula is C13H14F3NO2 and its molecular weight is 273.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 2,3,5-trifluoro-4-piperidin-1-ylbenzoate (CAS Number: 1858249-59-8) is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound based on diverse scientific literature.
This compound has the molecular formula C13H14F3NO2 and a molecular weight of 273.25 g/mol. The trifluoromethyl group is known for enhancing biological activity by modifying the electronic properties of compounds, which can improve their interaction with biological targets.
Anti-inflammatory Effects
Research indicates that compounds with trifluoromethyl substitutions exhibit significant anti-inflammatory properties. For instance, studies on related compounds show that trifluoromethyl-substituted derivatives can inhibit the activation of the NF-κB pathway, which is crucial in inflammatory responses. Specifically, one study demonstrated that certain trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones could promote apoptosis in hepatoma cells by down-regulating Bcl-2 and up-regulating Bax and C-caspase-3 .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Mechanism of Action |
|---|---|---|
| BAPs | Anti-inflammatory | Inhibition of NF-κB activation |
| BAPs | Anti-tumor | Induction of apoptosis in HepG2 cells |
| Methyl 2,3,5-trifluoro... | Potential anti-inflammatory | Modulation of inflammatory pathways |
Antitumor Activity
The antitumor potential of this compound is supported by its structural similarity to other active compounds. Trifluoromethyl groups are known to enhance lipophilicity and membrane permeability, facilitating better cellular uptake and interaction with target proteins involved in tumorigenesis. For example, a study highlighted that trifluoromethyl-substituted compounds could effectively inhibit cancer cell proliferation by targeting specific signaling pathways .
The mechanisms through which this compound exerts its biological effects involve:
- Inhibition of NF-κB Pathway : This pathway plays a critical role in regulating immune response and cell survival. Inhibition leads to reduced inflammation and apoptosis in cancer cells.
- Modulation of Apoptotic Pathways : By affecting the expression levels of key proteins such as Bcl-2 and Bax, the compound can promote programmed cell death in malignant cells.
Case Study 1: Hepatoma Cell Line
In a recent study involving HepG2 hepatoma cells treated with a related trifluoromethyl compound, significant apoptosis was observed alongside decreased levels of anti-apoptotic proteins (Bcl-2) and increased pro-apoptotic proteins (Bax). This suggests that similar mechanisms may be applicable to this compound .
Case Study 2: Macrophage Activation
Another study assessed the effects of trifluoromethyl-substituted compounds on RAW264.7 macrophages under LPS stimulation. Results indicated that these compounds could significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 .
Eigenschaften
IUPAC Name |
methyl 2,3,5-trifluoro-4-piperidin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c1-19-13(18)8-7-9(14)12(11(16)10(8)15)17-5-3-2-4-6-17/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJSBYHFBBYBGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1F)F)N2CCCCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















